2-(Benzenesulfonyl)-3H-pyrrolizine
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Overview
Description
2-(Benzenesulfonyl)-3H-pyrrolizine is an organic compound that belongs to the class of sulfonyl-containing heterocycles. This compound is characterized by the presence of a benzenesulfonyl group attached to a pyrrolizine ring system. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-3H-pyrrolizine typically involves the reaction of benzenesulfonyl chloride with a suitable pyrrolizine precursor. One common method is the reaction of benzenesulfonyl chloride with pyrrolizine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)-3H-pyrrolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzenesulfonyl group, with reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Halogenated benzenesulfonyl derivatives.
Scientific Research Applications
2-(Benzenesulfonyl)-3H-pyrrolizine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)-3H-pyrrolizine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: An organosulfur compound with similar sulfonyl functionality.
Benzenesulfonyl chloride: A reactive sulfonyl chloride derivative used in organic synthesis.
Sulfonamides: A class of compounds containing the sulfonamide functional group, known for their antimicrobial properties
Uniqueness
2-(Benzenesulfonyl)-3H-pyrrolizine is unique due to its combination of a benzenesulfonyl group with a pyrrolizine ring system. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
90601-61-9 |
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Molecular Formula |
C13H11NO2S |
Molecular Weight |
245.30 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-3H-pyrrolizine |
InChI |
InChI=1S/C13H11NO2S/c15-17(16,12-6-2-1-3-7-12)13-9-11-5-4-8-14(11)10-13/h1-9H,10H2 |
InChI Key |
CNQYFRSOTJRPEH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CN21)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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